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Compound of Interest

Compound Name:
2-Methyl-2H-indazole-7-

carbonitrile

Cat. No.: B1387056 Get Quote

An In-depth Technical Guide to 2-Methyl-2H-
indazole-7-carbonitrile
Introduction: The Privileged Indazole Scaffold in
Modern Chemistry
Nitrogen-containing heterocycles are foundational pillars in the architecture of biologically

active molecules, forming the core of countless natural products and pharmaceuticals.[1]

Among these, the indazole scaffold, a bicyclic system featuring a fused benzene and pyrazole

ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This designation

signifies its remarkable ability to bind to a diverse array of biological targets with high affinity,

making it a fertile ground for drug discovery.

Indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being the most

common.[2][3] The 2H-indazole isomer, in particular, is a crucial component in many

pharmacologically active compounds. This guide focuses on a specific, functionalized

derivative: 2-Methyl-2H-indazole-7-carbonitrile (CAS No. 1159511-51-9). As a versatile

chemical building block, its strategic placement of methyl and nitrile groups offers synthetic

chemists a powerful tool for generating novel molecular entities for screening and

development. This document provides a comprehensive technical overview of its properties,

synthesis, applications, and handling for researchers and drug development professionals.
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Core Compound Identification and Physicochemical
Profile
2-Methyl-2H-indazole-7-carbonitrile is a synthetically derived heterocyclic compound valued

for its potential as an intermediate in pharmaceutical research. The nitrile moiety serves as a

versatile synthetic handle, capable of being transformed into various functional groups such as

amines, amides, or carboxylic acids, thereby enabling the exploration of a broad chemical

space.

Chemical Identity
Parameter Value Reference

Compound Name
2-Methyl-2H-indazole-7-

carbonitrile

Synonym(s) 7-Cyano-2-methylindazole [4]

CAS Number 1159511-51-9 [4][5]

Molecular Formula C₉H₇N₃ [5][6]

Molecular Weight 157.17 g/mol [4][5]

InChI Key
PFBJGTOYNQTJGT-

UHFFFAOYSA-N

Canonical SMILES
CN1N=C2C(=C1)C=CC=C2C#

N
[5]

Physicochemical Properties
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Property Value Reference

Physical Form White to Yellow Solid

Purity Typically ≥97%

Solubility

Data not widely published;

expected to be soluble in

organic solvents like DMSO,

DMF, and chlorinated solvents.

Storage

Recommended to be stored in

a refrigerator, tightly closed, in

a dry and well-ventilated place.

Shipping Temp. Room Temperature

Predicted Spectroscopic Profile
While direct experimental spectra for this specific compound are not widely published in public

databases, its spectroscopic characteristics can be reliably predicted based on its structure and

established principles of spectroscopic interpretation.[7] This predicted data serves as a

benchmark for researchers verifying the identity and purity of synthesized or purchased

material.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~8.20 s 1H H3

The proton at the

C3 position of

the indazole ring,

typically

deshielded.

~7.90 d 1H H6

Aromatic proton

ortho to the

electron-

withdrawing

nitrile group,

shifted downfield.

~7.75 d 1H H4

Aromatic proton

adjacent to the

fused ring

system.

~7.25 t 1H H5

Aromatic proton

coupled to both

H4 and H6.

~4.20 s 3H N-CH₃

Methyl group

protons attached

to the nitrogen

atom.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment Rationale

~148.0 C7a
Quaternary carbon at the ring

fusion.

~135.0 C3
Carbon at the C3 position of

the indazole ring.

~133.0 C6
Aromatic carbon deshielded by

the nitrile group.

~129.0 C4 Aromatic carbon.

~122.0 C5 Aromatic carbon.

~120.0 C3a
Quaternary carbon at the ring

fusion.

~118.0 -C≡N Nitrile carbon.

~105.0 C7
Carbon bearing the nitrile

group.

~38.0 N-CH₃ Methyl carbon.

Predicted Infrared (IR) Data (ATR)
Wavenumber (cm⁻¹) Assignment Rationale

~3100-3000 C-H stretch Aromatic C-H stretching.

~2950-2850 C-H stretch
Aliphatic C-H stretching from

the methyl group.

~2230-2210 C≡N stretch
Characteristic sharp, strong

absorption for the nitrile group.

~1610-1580 C=C stretch
Aromatic ring skeletal

vibrations.

~1520-1480 C=N stretch Heterocyclic ring stretching.

Synthesis Strategy and Experimental Protocol
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The synthesis of 2H-indazoles often involves regioselective N-alkylation or cyclization reactions

that favor the N2 position.[8] A robust and widely applicable method is the copper-catalyzed

three-component reaction, which efficiently constructs the indazole core from readily available

starting materials.[9]

Proposed Synthesis Workflow
A plausible and efficient route to synthesize 2-Methyl-2H-indazole-7-carbonitrile involves a

one-pot, copper-catalyzed reaction of 2-bromo-6-cyanobenzaldehyde, methylamine, and

sodium azide. The copper catalyst is crucial for facilitating the key C-N and N-N bond

formations that lead to the final cyclized product.[8][9]

2-Bromo-6-cyanobenzaldehyde

In-situ formation of
N-(2-bromo-6-cyanobenzylidene)methanamine

+

Methylamine (CH3NH2)

Sodium Azide (NaN3)

2-Methyl-2H-indazole-7-carbonitrile

Cu(I) Catalyst
(e.g., CuI)

Solvent
(e.g., DMSO)

+
Copper-catalyzed

cyclization

Click to download full resolution via product page

Caption: Copper-catalyzed one-pot synthesis of the target compound.

Generalized Experimental Protocol
Causality: This protocol is designed for efficiency and atom economy by combining multiple

steps into a single operation. The choice of a polar aprotic solvent like DMSO is to ensure all

reactants remain in solution at the required reaction temperature. The copper(I) catalyst is
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selected for its proven efficacy in mediating the formation of both the C-N imine bond and the

subsequent N-N bond required for cyclization.[2]

Vessel Preparation: To a dry, inert-atmosphere reaction vessel, add 2-bromo-6-

cyanobenzaldehyde (1.0 eq.), copper(I) iodide (0.1 eq.), and sodium azide (1.5 eq.).

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel to dissolve the

solids under stirring.

Amine Addition: Slowly add a solution of methylamine (1.2 eq., e.g., 40% in H₂O or as

hydrochloride salt with a base like triethylamine) to the reaction mixture at room temperature.

Reaction Conditions: Heat the mixture to 110-120 °C and maintain stirring for 12-24 hours.

The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into

water. An organic/aqueous extraction (e.g., with ethyl acetate) is performed to isolate the

crude product. The organic layers are combined, washed with brine, dried over anhydrous

sodium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure. The resulting crude solid is

then purified using column chromatography on silica gel (e.g., with a hexane/ethyl acetate

gradient) to yield pure 2-Methyl-2H-indazole-7-carbonitrile.

Applications in Research and Drug Discovery
2-Methyl-2H-indazole-7-carbonitrile is not typically an end-product but rather a strategic

intermediate. Its value lies in the synthetic versatility of the indazole core and the nitrile

functional group, allowing for the creation of diverse compound libraries for high-throughput

screening.

Role as a Chemical Scaffold
The indazole ring is a known pharmacophore present in several FDA-approved drugs,

including:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://caribjscitech.com/index.php/cjst/article/download/217/171
https://www.benchchem.com/product/b1387056?utm_src=pdf-body
https://www.benchchem.com/product/b1387056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Axitinib: An anti-cancer agent for renal cell carcinoma.[10]

Niraparib: A PARP inhibitor used for treating ovarian cancer.[10]

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[2]

This compound provides a pre-formed, correctly substituted 2H-indazole core, saving

researchers significant synthetic effort.

Synthetic Derivatization Potential
The nitrile group at the C7 position is a key feature, offering multiple pathways for chemical

elaboration to generate novel derivatives for biological testing.

2-Methyl-2H-indazole-7-carbonitrile

7-(Aminomethyl)-2-methyl-
2H-indazole

Reduction
(e.g., LiAlH4, H2/Ni)

2-Methyl-2H-indazole-
7-carboxylic acid

Hydrolysis
(Acid or Base)

2-Methyl-7-(1H-tetrazol-5-yl)-
2H-indazole

[2+3] Cycloaddition
(e.g., NaN3, NH4Cl)

2-Methyl-2H-indazole-
7-carboxamide

Partial Hydrolysis
(e.g., H2O2, base)

Click to download full resolution via product page

Caption: Synthetic pathways from the nitrile group to other functional groups.

This strategic derivatization allows for the modulation of key drug-like properties such as

solubility, lipophilicity, and the ability to form hydrogen bonds, which are critical for target

engagement and pharmacokinetic profiles.[11]

Safety, Handling, and Storage
As a laboratory chemical, 2-Methyl-2H-indazole-7-carbonitrile must be handled with

appropriate precautions. The information below is a summary derived from available Safety

Data Sheets (SDS).[12]
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GHS Hazard Information
Pictogram alt text

Signal Word Warning

Hazard Statements

H315: Causes skin irritation.H319: Causes

serious eye irritation.H335: May cause

respiratory irritation.

Precautionary Statements

P261: Avoid breathing dust.P280: Wear

protective gloves/eye protection/face

protection.P302 + P352: IF ON SKIN: Wash with

plenty of soap and water.P305 + P351 + P338:

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Handling and First Aid
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash

stations and safety showers are close to the workstation.[12]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection (chemical safety goggles conforming to EN166 or OSHA standards).

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable

for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get

medical advice.[12]

Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get

medical advice.[12]

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

[12]
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Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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